N-(3-chloro-4-methylphenyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide: is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a carboxamide group, and two aromatic rings with chloro and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a γ-lactam.
Introduction of the Carboxamide Group: This step often involves the reaction of the pyrrolidine derivative with an appropriate amine under conditions that facilitate amide bond formation.
Attachment of Aromatic Rings: The aromatic rings with chloro and methyl substituents can be introduced through nucleophilic substitution reactions or via coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic rings, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to an alcohol.
Substitution: The chloro substituent on the aromatic ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.
Industry:
- Potential applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular processes.
Comparison with Similar Compounds
N-(3-chloro-4-methylphenyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-2-carboxamide: Similar structure but with a different position of the carboxamide group.
N-(3-chloro-4-methylphenyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
Uniqueness:
- The specific arrangement of functional groups in N-(3-chloro-4-methylphenyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide imparts unique chemical and biological properties, making it distinct from its analogs.
Properties
Molecular Formula |
C20H21ClN2O2 |
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Molecular Weight |
356.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H21ClN2O2/c1-13-3-6-15(7-4-13)11-23-12-16(9-19(23)24)20(25)22-17-8-5-14(2)18(21)10-17/h3-8,10,16H,9,11-12H2,1-2H3,(H,22,25) |
InChI Key |
SNAACEPUQXHOJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
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